tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 1421933-27-8, molecular formula: C₁₂H₁₂ClIN₂O₂, molecular weight: 378.59 g/mol) is a halogenated pyrrolopyridine derivative widely used in medicinal chemistry and drug discovery research. Its structure features a pyrrolo[3,2-c]pyridine core substituted with chlorine at position 6, iodine at position 2, and a tert-butyloxycarbonyl (Boc) protective group at the 1-position. The compound is commercially available in research-grade quantities (e.g., 1 g, 5 g, 250 mg) with purity ≥97% .
Key physicochemical properties include:
- Solubility: Soluble in organic solvents like DMSO, chloroform, and ethyl acetate.
- Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form, with recommendations to avoid repeated freeze-thaw cycles .
- Applications: Serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations to generate diversely substituted pyrrolopyridines for kinase inhibitor development .
Properties
IUPAC Name |
tert-butyl 6-chloro-2-iodopyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-8-5-9(13)15-6-7(8)4-10(16)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXLQKCQFLPXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=NC=C2C=C1I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorine and iodine substituents: Halogenation reactions are employed to introduce chlorine and iodine atoms at specific positions on the pyrrolo[3,2-c]pyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The chlorine and iodine substituents, along with the pyrrolo[3,2-c]pyridine core, allow the compound to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogen-Substituted Analogues
Key Findings :
Functional Group and Protective Group Variations
Key Findings :
- The Boc protective group in the target compound improves solubility and stability during synthetic steps compared to benzyl or methyl esters .
- Pyrazole or oxazole substituents at position 2 introduce steric hindrance, limiting further functionalization at this site .
Data Tables
Table 1: Comparative Analysis of Key Analogues
Biological Activity
tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 1421933-27-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₂ClIN₂O₂
- Molecular Weight : 378.59 g/mol
- Structure : The compound features a pyrrolopyridine scaffold, which is known for its diverse biological activities.
1. Inhibition of DYRK1A
2. Antioxidant and Anti-inflammatory Effects
Case Studies
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its inhibitory action on kinases like DYRK1A and MPS1 may involve competitive binding at ATP-binding sites, thus disrupting their phosphorylation activities critical for cell signaling and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
